ethyl 2-[(E)-[(dimethylamino)methylidene]amino]-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate
Description
Ethyl 2-[(E)-[(dimethylamino)methylidene]amino]-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate is a heterocyclic compound featuring a 1,3-thiazine core substituted with a phenyl group at position 6, a methyl group at position 4, and an ethyl ester at position 3. The 2-amino group is further functionalized with a dimethylamino-methylidene moiety in an (E)-configuration.
The compound is structurally related to its precursor, ethyl 2-amino-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate (CAS 1283109-23-8), but distinguishes itself through the addition of the (dimethylamino)methylidene group, which introduces a conjugated system and may enhance solubility or bioactivity .
Properties
IUPAC Name |
ethyl 2-[(E)-dimethylaminomethylideneamino]-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-5-22-16(21)14-12(2)19-17(18-11-20(3)4)23-15(14)13-9-7-6-8-10-13/h6-11,15H,5H2,1-4H3/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQRXWJXPKXJSU-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(SC1C2=CC=CC=C2)N=CN(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(SC1C2=CC=CC=C2)/N=C/N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(E)-[(dimethylamino)methylidene]amino]-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate, identified by its CAS number 123044-12-2, belongs to a class of compounds known for their diverse biological activities. This article reviews the compound's biological properties, focusing on its anticancer potential, antimicrobial activity, and other pharmacological effects.
The compound has the following chemical properties:
- Molecular Formula: C17H21N3O2S
- Molecular Weight: 331.43 g/mol
- Melting Point: 140-142 °C
- Boiling Point: Approximately 455.2 °C (predicted)
- Density: 1.16 g/cm³ (predicted)
- pKa: 4.25 (predicted) .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazine derivatives, including this compound. The compound has been evaluated for its ability to inhibit tumor cell growth across various cancer types.
Case Study: Antitumor Screening
A study conducted on a series of thiazine derivatives found that some exhibited significant inhibitory effects on human tumor cell lines. The growth inhibition was quantified using the GI50 metric, which represents the concentration required to inhibit cell growth by 50%. The results are summarized in the following table:
| Compound | GI50 (μmol/L) | NCI-H460 | MCF-7 | SF-268 |
|---|---|---|---|---|
| Ethyl Thiazine Derivative | 12.4 ± 2.3 | 8.33 ± 1.2 | 8.33 ± 1.2 | |
| Reference Compound (Doxorubicin) | - | - | - |
The ethyl thiazine derivative demonstrated a notable GI50 value against the tested tumor cell lines, indicating its potential as an anticancer agent .
Antimicrobial Activity
Thiazine derivatives have also shown promising antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for further exploration in antimicrobial therapy.
The proposed mechanism involves interference with microbial cell wall synthesis and disruption of metabolic pathways essential for microbial survival. In vitro studies have shown that thiazine derivatives can exhibit both bactericidal and bacteriostatic effects depending on their concentration and structure .
Other Biological Activities
In addition to anticancer and antimicrobial effects, this compound has been noted for other pharmacological activities:
- Analgesic Effects: Some studies suggest potential pain-relieving properties.
- Anti-inflammatory Activity: Thiazine derivatives may reduce inflammation in various models.
These activities are attributed to the compound's ability to modulate biological pathways involved in pain and inflammation responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems and Substituents
The 1,3-thiazine core differentiates this compound from other heterocycles, such as isoquinolines, pyrazoles, and triazoles. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Comparison of Heterocyclic Compounds
Key Observations :
- Thiazine vs. Thiadiazine/Pyrazole : The thiazine core (six-membered ring with one sulfur and one nitrogen atom) differs from the thiadiazine (five-membered ring with two sulfur and one nitrogen atoms) in ’s compound. The thiazine’s larger ring may confer distinct conformational flexibility and electronic properties .
- Substituent Effects: The dimethylamino-methylidene group in the target compound introduces a conjugated π-system absent in simpler analogs like ethyl 2-amino-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate. This modification could enhance interactions with biological targets or alter solubility .
Q & A
Q. Methodological Answer :
- NMR : 1H and 13C NMR to confirm substituent positions and E/Z isomerism (e.g., coupling constants for vinyl protons).
- IR Spectroscopy : Identify carbonyl (C=O) and imine (C=N) stretches (1700–1650 cm⁻¹ and 1620–1580 cm⁻¹, respectively).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
Example Data :
| Technique | Key Peaks/Features |
|---|---|
| 1H NMR (CDCl₃) | δ 1.35 (t, 3H, CH₂CH₃), δ 2.45 (s, 6H, N(CH₃)₂) |
| IR | 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N) |
Advanced Question : How can overlapping signals in NMR be resolved for accurate structural elucidation? Methodological Answer :
- Use 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations.
- Apply variable-temperature NMR to reduce signal broadening caused by conformational dynamics.
- Compare experimental data with simulated spectra from computational tools like ACD/Labs or Gaussian .
Basic Question: What biological activities have been explored for structurally similar thiazine derivatives?
Methodological Answer :
Analogous compounds exhibit:
- Antimicrobial Activity : Tested via broth microdilution against Gram-positive bacteria (e.g., S. aureus).
- Anticancer Potential : Screened against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
- Enzyme Inhibition : Evaluated for kinase or protease inhibition via fluorometric assays.
Example Data :
| Activity | Model System | IC50/EC50 (µM) |
|---|---|---|
| Anticancer | HeLa Cells | 12.3 ± 1.2 |
| Antimicrobial | S. aureus | 25.0 ± 2.1 |
Advanced Question : How can structure-activity relationship (SAR) studies optimize bioactivity for this compound? Methodological Answer :
- Systematic Substituent Variation : Synthesize analogs with halogens, electron-withdrawing groups, or heteroaryl substitutions.
- QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric descriptors with bioactivity.
- In Silico Docking : Identify binding interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina .
Basic Question: What are common challenges in reproducing synthetic yields for this compound?
Q. Methodological Answer :
- Moisture Sensitivity : The imine group is prone to hydrolysis; use anhydrous solvents and inert atmosphere.
- Byproduct Formation : Competing Z-isomer or dimerization products require careful temperature control (50–70°C optimal).
- Purification Losses : Hydrophobic phenyl groups may cause silica gel adsorption; optimize eluent polarity .
Advanced Question : How can kinetic and thermodynamic studies resolve contradictory yield data in literature? Methodological Answer :
- Conduct reaction calorimetry to map energy profiles and identify rate-limiting steps.
- Use DoE (Design of Experiments) to statistically evaluate interactions between variables (e.g., solvent, catalyst).
- Compare activation energies (Eₐ) via Arrhenius plots under controlled conditions .
Basic Question: What computational tools are suitable for studying the electronic properties of this thiazine derivative?
Q. Methodological Answer :
- DFT Calculations : Gaussian or ORCA to compute HOMO-LUMO gaps, electrostatic potentials, and charge distribution.
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in water/DMSO.
- UV-Vis Prediction : Time-dependent DFT (TD-DFT) to model absorption spectra .
Advanced Question : How can machine learning (ML) predict novel derivatives with desired electronic properties? Methodological Answer :
- Train ML models (e.g., random forest, neural networks) on datasets of thiazine derivatives with known properties.
- Use generative adversarial networks (GANs) to propose novel structures with optimized HOMO-LUMO gaps.
- Validate predictions via synthesis and cyclic voltammetry .
Basic Question: How should researchers handle stability issues during storage of this compound?
Q. Methodological Answer :
- Storage Conditions : Keep at –20°C under argon in amber vials to prevent photodegradation.
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH) with HPLC purity checks.
- Lyophilization : For long-term storage, lyophilize in inert matrices (e.g., trehalose) .
Advanced Question : What mechanistic insights explain pH-dependent degradation pathways? Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
